molecular formula C12H18N2O4S B13524883 Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate

Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate

Cat. No.: B13524883
M. Wt: 286.35 g/mol
InChI Key: QRFWHSSJULEKPM-UHFFFAOYSA-N
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Description

Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis services. These methods ensure high yields and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted carbamates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, which can be cleaved under acidic conditions to release the free amine. This property is particularly useful in peptide synthesis and other organic synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in applications where other protecting groups may not be suitable .

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

tert-butyl N-(2-methyl-5-sulfamoylphenyl)carbamate

InChI

InChI=1S/C12H18N2O4S/c1-8-5-6-9(19(13,16)17)7-10(8)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15)(H2,13,16,17)

InChI Key

QRFWHSSJULEKPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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